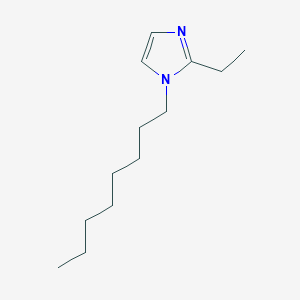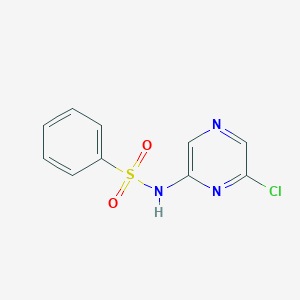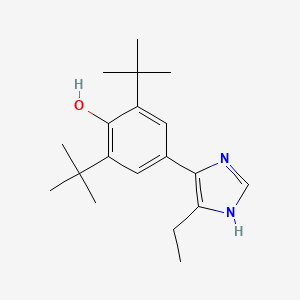
1-n-Octyl-2-ethylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-n-Octyl-2-ethylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, with an octyl and an ethyl group attached to the imidazole ring, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-n-Octyl-2-ethylimidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial production methods for imidazoles often involve the use of high-throughput synthesis techniques to ensure scalability and cost-effectiveness. These methods may include continuous flow reactors and automated synthesis platforms to produce large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
1-n-Octyl-2-ethylimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-n-Octyl-2-ethylimidazole has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Imidazole derivatives are known for their pharmacological properties, including antifungal, antibacterial, and anticancer activities. This compound may be explored for similar therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-n-Octyl-2-ethylimidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The imidazole ring can also interact with metal ions, making it useful in coordination chemistry and catalysis .
Vergleich Mit ähnlichen Verbindungen
1-n-Octyl-2-ethylimidazole can be compared with other imidazole derivatives, such as:
1-Octyl-1H-imidazole: Similar in structure but lacks the ethyl group, which may affect its chemical reactivity and applications.
2-Ethyl-1H-imidazole: Lacks the octyl group, which may influence its solubility and interaction with other molecules.
1-Methyl-2-ethyl-1H-imidazole: Another derivative with different alkyl groups, which can lead to variations in its chemical and physical properties.
The uniqueness of this compound lies in its specific combination of octyl and ethyl groups, which impart distinct properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C13H24N2 |
|---|---|
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
2-ethyl-1-octylimidazole |
InChI |
InChI=1S/C13H24N2/c1-3-5-6-7-8-9-11-15-12-10-14-13(15)4-2/h10,12H,3-9,11H2,1-2H3 |
InChI-Schlüssel |
KKPMURIIBZSVGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C=CN=C1CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Aminophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B8580727.png)

![8-Hydroxy-6-methylimidazo[1,2-a]pyrazine](/img/structure/B8580745.png)



![4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine](/img/structure/B8580764.png)

![4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B8580793.png)
![3-(6-Bromopyridin-2-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B8580796.png)



